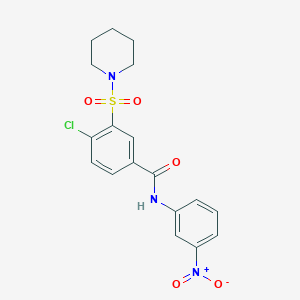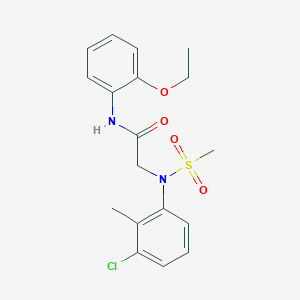![molecular formula C24H22N2O6S B3569564 phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate, also known as MSB or NMSB, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for investigating certain biological processes. MSB is a small molecule inhibitor that has been shown to selectively target a specific protein, making it an attractive candidate for studying the function of this protein in various cellular processes.
Wirkmechanismus
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate works by binding to a specific site on the TAK1 protein, which prevents it from being activated. This inhibition of TAK1 activity can lead to downstream effects on various cellular processes, depending on the specific context in which it is used.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In some studies, this compound has been shown to induce cell death in cancer cells, suggesting that it may have potential as a cancer therapeutic. In other studies, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate in lab experiments is its specificity for TAK1, which allows researchers to selectively study the function of this protein in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate. One area of interest is the potential use of this compound as a cancer therapeutic, either alone or in combination with other drugs. Another area of interest is the potential use of this compound as an anti-inflammatory agent, which could have implications for various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects on other proteins.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been used in various scientific research studies to investigate the function of a specific protein known as TAK1 (Transforming Growth Factor-β Activated Kinase 1). TAK1 is a key regulator of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to selectively inhibit the activity of TAK1, making it a valuable tool for studying the role of this protein in various biological processes.
Eigenschaften
IUPAC Name |
phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(19-5-4-8-22(17-19)33(29,30)26-13-15-31-16-14-26)25-20-11-9-18(10-12-20)24(28)32-21-6-2-1-3-7-21/h1-12,17H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBALNDDHCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


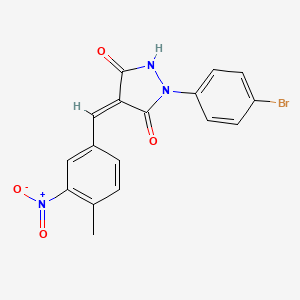
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4,5,6-tetrahydro-2H-azepin-7-amine](/img/structure/B3569488.png)
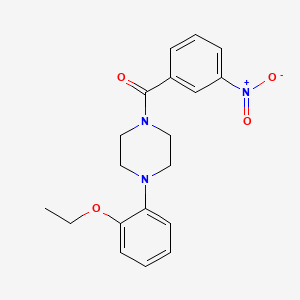
methanone](/img/structure/B3569504.png)
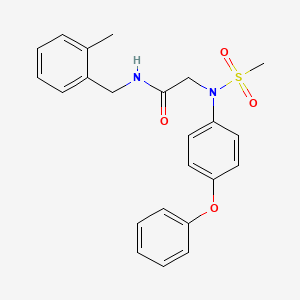
![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)
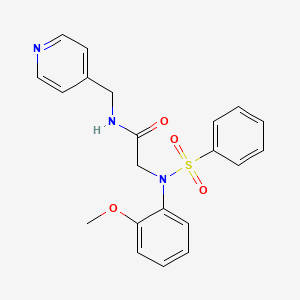
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3569531.png)
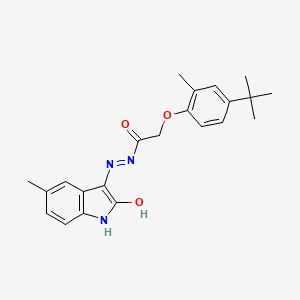
![N-(4-bromophenyl)-3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3569542.png)
